molecular formula C36H44N6O4 B8775782 Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)

Cat. No.: B8775782
M. Wt: 624.8 g/mol
InChI Key: WPMTYMFNINZZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate): is a complex organic compound with a molecular formula of C36H44N6O4 and a molecular weight of 624.77 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes biphenyl and imidazole moieties.

Properties

Molecular Formula

C36H44N6O4

Molecular Weight

624.8 g/mol

IUPAC Name

tert-butyl 2-[5-[4-[4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)

InChI Key

WPMTYMFNINZZHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) involves multiple steps, typically starting with the preparation of the biphenyl and imidazole intermediates. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar steps as in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Bis(2-methyl-2-propanyl) 2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and biphenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects .

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